
5-氨基-1-(嘧啶-2-基)-1H-吡唑-4-羧酸乙酯
描述
Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, commonly referred to as EAPC, is an organic compound commonly used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. EAPC is known for its wide range of applications, from drug research to synthetic organic chemistry.
科学研究应用
抗结核应用
一项研究专注于合成富含氮的哌嗪-嘧啶-吡唑杂化基序,重点介绍了 5-氨基-1-(嘧啶-2-基)-1H-吡唑-4-羧酸乙酯作为关键中间体的作用。这些化合物针对结核分枝杆菌进行了测试,某些衍生物表现出有效的抗结核活性。这项研究强调了该化合物在开发结核病治疗中的潜力,其中化合物 8a 显示出显着的疗效 (B. Vavaiya 等人,2022)。
抗菌和抗癌应用
另一项研究从 5-氨基-1-(嘧啶-2-基)-1H-吡唑-4-羧酸乙酯合成了具有抗菌和抗癌特性的新型吡唑衍生物。与参考药物阿霉素相比,这些化合物表现出优异的抗癌活性,并表现出优异的抗菌活性,表明它们具有双重功能治疗剂的潜力 (H. Hafez 等人,2016)。
结构和分子研究
对 5-氨基-1-(嘧啶-2-基)-1H-吡唑-4-羧酸乙酯衍生物的分子结构的研究提供了对其化学行为和相互作用潜力的见解。研究详细描述了分子结构,重点介绍了可能影响化合物的反应性和其衍生物生物活性的分子内氢键模式 (Chao Wu 等人,2005)。
荧光分子和除草剂抑制剂
三氟甲基促进的吡唑并[1,5-a]嘧啶衍生物的合成展示了 5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯形成新型荧光分子和潜在除草剂抑制剂的能力。这突出了该化合物在促进开发具有多种应用的新化学类中的多功能性 (Yan-Chao Wu 等人,2006)。
抗炎剂
进一步的研究涉及从 5-氨基-1-(嘧啶-2-基)-1H-吡唑-4-羧酸乙酯合成新型 3-取代-1-芳基-5-苯基-6-苯胺基吡唑并[3,4-d]嘧啶-4-酮,得到具有抗炎活性的化合物。这项研究不仅强调了潜在的治疗应用,还表明与标准治疗相比具有较低的致溃疡潜力 (Sandeep B. Yewale 等人,2012)。
作用机制
Target of action
Pyrazoles and pyrimidines are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . Similarly, pyrimidine derivatives have been reported to exhibit anticancer activity . .
Mode of action
The mode of action of pyrazole and pyrimidine derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazole derivatives, for example, have been found to inhibit certain enzymes, thereby exerting their biological effects . Pyrimidine derivatives, on the other hand, may exert their anticancer effects by interacting with DNA and RNA due to their structural similarity to the nucleotide base pair of DNA and RNA .
生化分析
Biochemical Properties
Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been found to interact with several key enzymes, including cyclin-dependent kinases (CDKs) and protein kinases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes. The binding of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate to these enzymes can result in either inhibition or activation, depending on the specific enzyme and the context of the biochemical reaction .
Cellular Effects
The effects of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, the mechanism of action of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with CDKs can result in the inhibition of cell cycle progression, thereby exerting anti-proliferative effects. Additionally, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can change over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth and modulation of immune responses. At high doses, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis of nucleotides and DNA replication. Additionally, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can influence metabolic flux by altering the levels of key metabolites .
Transport and Distribution
Within cells and tissues, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .
属性
IUPAC Name |
ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVQPYZCUMBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368156 | |
| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91129-95-2 | |
| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



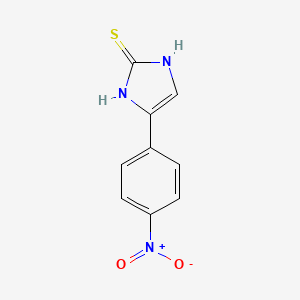
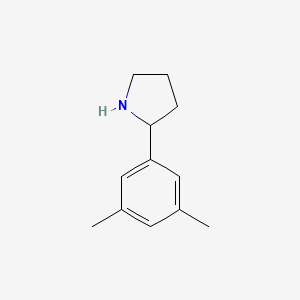


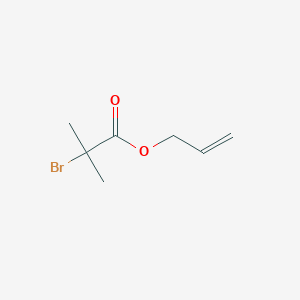
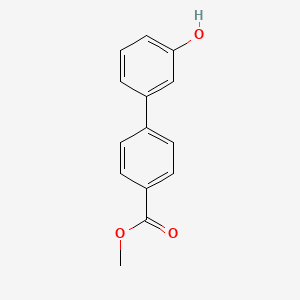
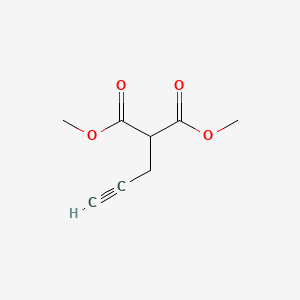
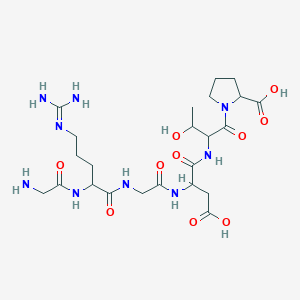
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)


![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)

